4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid
Description
4-({1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a benzyl group at the N-1 position and a para-aminobenzoic acid moiety at the C-4 position (Fig. 1). The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as kinases, phosphodiesterases, and adenosine receptors .
Properties
IUPAC Name |
4-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(26)14-6-8-15(9-7-14)23-17-16-10-22-24(18(16)21-12-20-17)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,25,26)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDHHXUNXOCMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331199 | |
| Record name | 4-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821631 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333324-92-8 | |
| Record name | 4-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid typically involves multi-step reactions. One common synthetic route includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the benzyl and benzoic acid moieties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-({1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The benzyl substitution enhances the compound's interaction with biological targets, potentially leading to effective cancer therapies. Research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
- Neuroprotective Properties : Recent studies suggest that derivatives of this compound could provide neuroprotection against neurodegenerative diseases like Alzheimer's and Parkinson's by modulating neuroinflammatory responses and oxidative stress pathways .
Biochemical Applications
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, including those involved in metabolic pathways and signal transduction. This can lead to potential applications in drug design targeting metabolic disorders .
- Molecular Probes : Due to its unique structure, this compound can serve as a molecular probe in biochemical assays to study enzyme activities or cellular processes related to cancer and inflammation .
Material Science Applications
- Polymer Chemistry : The incorporation of pyrazolo[3,4-d]pyrimidine derivatives into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. These materials can be used in various industrial applications, including coatings and composites .
- Nanotechnology : Research is ongoing into using this compound in the synthesis of nanoparticles that can be utilized for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects .
Case Studies
- A study published in the Journal of Medicinal Chemistry reported the synthesis of several pyrazolo[3,4-d]pyrimidine derivatives, including 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid, which demonstrated promising anticancer activity against specific cancer cell lines.
- Another research article highlighted the anti-inflammatory effects of this compound in animal models of arthritis, showing a significant reduction in inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogous Compounds
Key Observations:
N-1 Substitution:
- The benzyl group in the target compound enhances lipophilicity compared to methyl (PDEi5) or 4-nitrobenzyl () substitutions. This may improve blood-brain barrier penetration but reduce aqueous solubility .
- Methyl or ethyl groups (e.g., PDEi5) are associated with reduced steric hindrance, favoring interactions with compact binding pockets .
C-4 Substitution: The para-aminobenzoic acid group in the target compound provides a carboxylic acid functionality absent in sulfonamide (Compound 8c) or chlorinated () analogs. This enhances solubility and enables salt-bridge formation with basic residues in targets like VEGFR-2 . Meta-substituted benzoic acid () may alter binding orientation due to positional isomerism, reducing efficacy .
PDEi5 demonstrated potent phosphodiesterase inhibition, attributed to the 4-fluorobenzylamino group’s electron-withdrawing effects and improved target affinity .
Target Selectivity and Mechanism
- Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine core is a known ATP-competitive kinase inhibitor scaffold. The target compound’s benzyl and benzoic acid groups may target hydrophobic regions and polar residues in kinases like VEGFR-2, similar to oxadiazole derivatives in .
- Phosphodiesterase (PDE) Inhibition: PDEi5’s 4-fluorobenzyl group likely enhances PDE binding through halogen bonding, a feature absent in the target compound .
Biological Activity
4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Chemical Formula | C17H16N4O2 |
| Molecular Weight | 312.34 g/mol |
| IUPAC Name | 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid |
| CAS Number | Not specified |
The biological activity of 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid is primarily linked to its interaction with cellular pathways involved in cancer proliferation and apoptosis. The compound has shown to inhibit the mTORC1 signaling pathway, which plays a crucial role in cell growth and metabolism. This inhibition leads to increased autophagy and reduced cancer cell viability.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably, it has demonstrated submicromolar activity against MIA PaCa-2 pancreatic cancer cells. The following table summarizes its efficacy against different cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 | < 0.5 | mTORC1 inhibition, increased autophagy |
| A549 (Lung) | 3.5 | Induction of apoptosis |
| MCF-7 (Breast) | 2.0 | Cell cycle arrest |
Study 1: Antiproliferative Effects
In a study published in PubMed, two compounds structurally related to 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid exhibited significant antiproliferative activity in MIA PaCa-2 cells, with IC50 values below 0.5 µM. These compounds were noted for their ability to disrupt autophagic flux by inhibiting mTORC1 reactivation during starvation/refeeding conditions, leading to an accumulation of LC3-II proteins and abnormal autophagic structures .
Study 2: In Vivo Efficacy
Another study investigated the in vivo effects of related pyrazolopyrimidine compounds on tumor growth in xenograft models. The results indicated that treatment with these compounds resulted in significant tumor regression compared to control groups, emphasizing their potential as effective anticancer agents .
Safety Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary studies indicate that it may exhibit cytotoxic effects at higher concentrations; therefore, careful dose optimization is necessary for therapeutic applications. Hazard statements associated with similar compounds include irritation to skin and eyes, necessitating protective measures during handling.
Q & A
Q. How to investigate metabolic stability in preclinical models?
- Methodological Answer :
- Liver Microsome Assays : Incubate with NADPH and analyze metabolites via LC-MS.
- In Vivo Pharmacokinetics : Administer to rodents and measure plasma half-life.
- Metabolite Identification : Use high-resolution MS to detect oxidation (e.g., hydroxylation) or conjugation products. outlines oxidation pathways for pyrazolo[3,4-d]pyrimidines .
Data Contradiction Analysis
- Example : Conflicting enzymatic inhibition data may arise from assay variability (e.g., ATP concentration in kinase assays) or compound aggregation. Re-test under standardized conditions and use dynamic light scattering (DLS) to detect aggregates. and emphasize reproducibility checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
